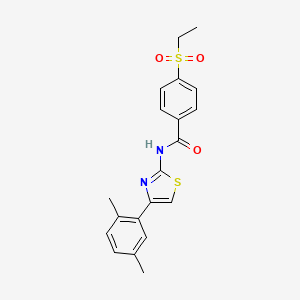

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Description

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic small molecule featuring a thiazole core substituted with a 2,5-dimethylphenyl group at the 4-position and a 4-(ethylsulfonyl)benzamide moiety at the 2-position. This compound belongs to a class of aminothiazole derivatives investigated for their immunomodulatory properties, particularly as co-adjuvants enhancing Toll-like receptor (TLR) ligand activity . Its structure-activity relationship (SAR) is defined by the interplay between the aryl-thiazole and sulfonamide-benzamide components, which influence both physicochemical properties and biological efficacy.

Properties

IUPAC Name |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-4-27(24,25)16-9-7-15(8-10-16)19(23)22-20-21-18(12-26-20)17-11-13(2)5-6-14(17)3/h5-12H,4H2,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQNXKROANLFRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The structural formula can be represented as follows:

The unique combination of the thiazole ring, ethylsulfonyl group, and the 2,5-dimethylphenyl moiety enhances its lipophilicity and biological interactions.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. This compound has been investigated for its cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures have shown IC50 values indicating significant inhibition of cell proliferation:

| Compound Name | IC50 (µg/mL) | Cell Line Tested |

|---|---|---|

| Compound A | 1.61 ± 1.92 | A-431 |

| Compound B | 1.98 ± 1.22 | Jurkat |

These results suggest that modifications in the thiazole structure can enhance anticancer activity through specific interactions with cellular targets .

2. Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the phenyl ring can significantly influence anticonvulsant efficacy. For example, certain analogues exhibited complete protection in animal models against seizure induction .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or seizure activity by forming hydrogen bonds and hydrophobic interactions within their active sites.

- Receptor Modulation : It can modulate receptor activity, potentially influencing neurotransmitter systems related to epilepsy and mood disorders .

Study 1: Antitumor Efficacy

In a comparative study involving multiple thiazole derivatives, this compound was found to exhibit superior cytotoxicity against human cancer cell lines compared to standard chemotherapeutics like doxorubicin. The study utilized MTT assays to evaluate cell viability post-treatment.

Study 2: Anticonvulsant Screening

A series of synthesized thiazole derivatives were evaluated for anticonvulsant activity using the pentylenetetrazole (PTZ) model in rodents. The compound demonstrated significant protective effects against seizures at lower doses compared to other tested compounds, suggesting a promising therapeutic profile for epilepsy management .

Comparison with Similar Compounds

Key Observations :

- Sulfonyl Group Impact : The ethylsulfonyl group in the target compound offers a simpler, less sterically hindered structure compared to piperidinyl or propylpiperidinyl substituents. However, bulkier sulfonyl groups (e.g., 4-propylpiperidin-1-yl in 2E151) enhance potency in MLR assays, suggesting improved target engagement or membrane permeability .

- Aryl-Thiazole Modifications : Substitution with electron-withdrawing groups (e.g., bromo in 2D291) increases NF-κB activation, while dimethyl groups (target compound) balance lipophilicity and metabolic stability .

Physicochemical and Spectral Comparisons

- Spectral Data: Analogs like those from the Iranian Journal of Pharmaceutical Research (e.g., 4d, 4e) with morpholinomethyl or methylpiperazinyl groups exhibit distinct ¹H-NMR shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) and IR bands (e.g., C=S stretching at ~1250 cm⁻¹), indicating variations in hydrogen bonding and crystallinity .

- Solubility : The ethylsulfonyl group in the target compound likely improves aqueous solubility compared to piperidinyl derivatives, though this remains untested in available data.

Mechanism of Action

The target compound and its analogs act as co-adjuvants, amplifying TLR4 ligand (e.g., MPLA) effects by prolonging NF-κB signaling. Unlike direct pathogen recognition receptor (PRR) agonists, these molecules enhance human immune responses via complementary pathways, such as calcium channel modulation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves coupling a thiazole-2-amine derivative with a sulfonyl-substituted benzoyl chloride. For example, describes analogous reactions using DMAP and pyridine as catalysts for sulfonamide bond formation (e.g., compound 22: N-[4-(2,4-dimethylphenyl)thiazol-2-yl]benzenesulfonamide) . Intermediates are characterized via -NMR and -NMR to confirm regiochemistry, while HRMS validates molecular weight . Reaction yields (78–90%) and purification via silica gel chromatography are critical for scalability .

Q. How is the compound structurally validated, and what analytical techniques are prioritized?

- Methodological Answer : Structural validation relies on -NMR to identify aromatic protons (e.g., thiazole C-H at δ 7.2–8.1 ppm) and sulfonyl group environments. -NMR distinguishes carbonyl (C=O, ~168 ppm) and sulfonyl (SO, ~140 ppm) carbons. HRMS ensures mass accuracy (e.g., <5 ppm error) . Melting points (99–177°C) and IR spectroscopy further confirm purity and functional groups .

Q. What in vitro screening models are used to assess biological activity?

- Methodological Answer : Antiproliferative activity is evaluated using cancer cell lines (e.g., MDA-MB-468 breast cancer) with GI values determined via MTT assays. reports GI values of 10–21 μM, highlighting dose-response protocols and controls for cytotoxicity . Enzyme inhibition assays (e.g., kinase or protease targets) employ fluorogenic substrates and HTS workflows, as seen in ’s NF-κB activation screens .

Advanced Research Questions

Q. How do substituent variations (e.g., sulfonyl groups, thiazole ring) impact biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs like 2D216 (piperidinylsulfonyl) and the target compound (ethylsulfonyl). shows that sulfonyl groups modulate solubility and target affinity, with ethylsulfonyl enhancing metabolic stability vs. bulkier substituents . Thiazole ring methylation (e.g., 2,5-dimethylphenyl in ) improves membrane permeability, critical for in vivo efficacy .

Q. What mechanistic insights explain the compound’s activity in cancer models?

- Methodological Answer : In , the compound disrupts Hec1-Nek2 interactions, impairing spindle assembly checkpoints. Mechanistic studies use co-immunoprecipitation (Co-IP) to validate protein-protein interaction inhibition and Western blotting to quantify Nek2 downregulation. In vivo xenograft models (e.g., 100 mg/kg IP dosing) require PK/PD optimization to balance efficacy and toxicity .

Q. How can contradictory data in enzyme inhibition assays be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays). recommends normalizing activity to positive controls (e.g., staurosporine for kinases) and validating via orthogonal methods (e.g., SPR for binding affinity). Dose-range testing (0.1–100 μM) and statistical validation (e.g., p < 0.01, n ≥ 3) reduce false positives .

Q. What strategies optimize yield and purity during scale-up synthesis?

- Methodological Answer : highlights silica gel chromatography for purity (>95%), while emphasizes ultrasonication to accelerate heterocyclic coupling reactions. For scale-up, solvent choice (e.g., THF vs. DCM) and catalyst loading (e.g., 10 mol% DMAP) are adjusted to maintain yields >80% . Recrystallization from ethanol/water mixtures improves crystalline purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.